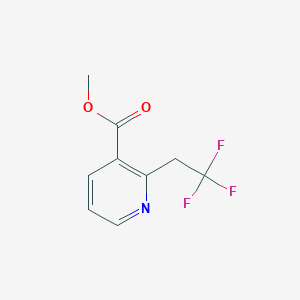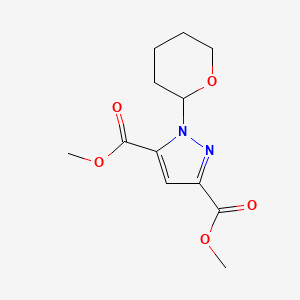
3,5-Dimethyl 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a tetrahydropyran moiety attached to the pyrazole ring, making it a unique and versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate typically begins with the appropriate pyrazole derivative and tetrahydropyran derivative.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactants are mixed in a reactor vessel and the reaction is allowed to proceed under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace one or more substituents on the pyrazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate oxide.
Reduction Products: Reduced forms of the compound, such as dimethyl 1-(tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate hydride.
Substitution Products: Substituted derivatives with different functional groups attached to the pyrazole ring.
科学研究应用
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
作用机制
The mechanism by which Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It may modulate various biochemical pathways, leading to its biological effects.
相似化合物的比较
Dimethyl 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-3,5-dicarboxylate is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as pyrazole-3-carboxylic acid and its derivatives.
Uniqueness: The presence of the tetrahydropyran moiety in this compound distinguishes it from other pyrazole derivatives, providing unique chemical and biological properties.
属性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
dimethyl 1-(oxan-2-yl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C12H16N2O5/c1-17-11(15)8-7-9(12(16)18-2)14(13-8)10-5-3-4-6-19-10/h7,10H,3-6H2,1-2H3 |
InChI 键 |
TVZLQGUYUJTZFT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=NN1C2CCCCO2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


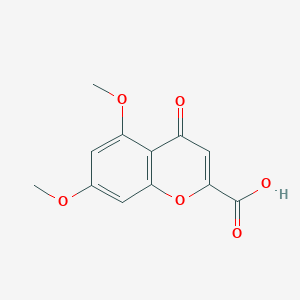
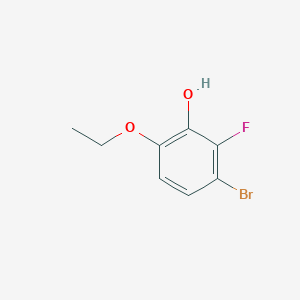
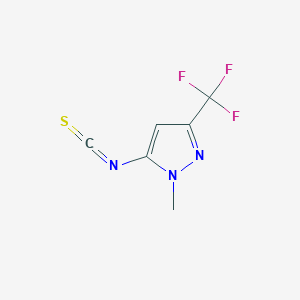
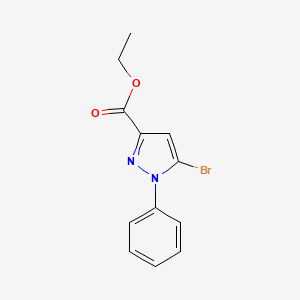

![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
![8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
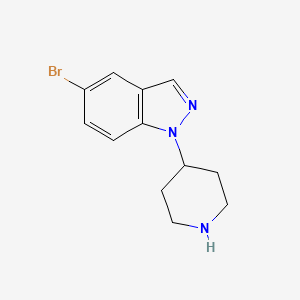
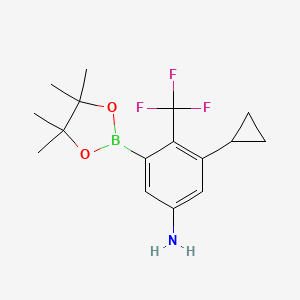
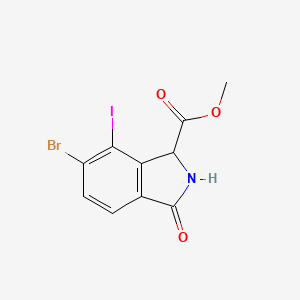
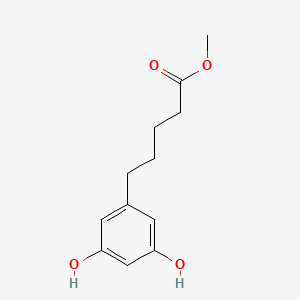
![Ethyl 4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15362859.png)

